3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Description
3-(Difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (molecular formula: C₆H₆F₂N₄S; molecular weight: 204.2) is a fused heterocyclic compound featuring a triazole ring annulated with a thiadiazine ring . The 3-position is substituted with a difluoromethyl (-CF₂H) group, while the 6-position carries a methyl group. This structural configuration imparts unique electronic and steric properties, influencing its chemical reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N4S/c1-3-2-13-6-10-9-5(4(7)8)12(6)11-3/h4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIVLHOHXKGTBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2SC1)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301153611 | |
| Record name | 3-(Difluoromethyl)-6-methyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301153611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832737-17-4 | |
| Record name | 3-(Difluoromethyl)-6-methyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Difluoromethyl)-6-methyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301153611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-amino-5-mercapto-3-methyl-1,2,4-triazole with difluoromethyl ketones in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 60°C to 80°C to facilitate the cyclization process .
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to include continuous flow processes and the use of catalysts to increase yield and reduce reaction time. The use of automated reactors and real-time monitoring systems can ensure consistent quality and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, where nucleophiles like amines or thiols replace one of the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Amines, thiols, under mild heating and in the presence of a base.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Amino derivatives, thio derivatives.
Scientific Research Applications
Anticancer Activity
3-(Difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been identified as an effective anticancer agent. It inhibits the enzyme neuraminidase, which is involved in tumor progression and metastasis. Research indicates that this compound demonstrates significant cytotoxicity against various cancer cell lines, including leukemia cells. Its mechanism of action may involve the inhibition of caspase activation in cancer cells, leading to reduced cell proliferation and increased apoptosis .
Antiviral Properties
In addition to its anticancer effects, this compound has shown promise as an antiviral agent. Studies have indicated that it can inhibit viral replication by targeting neuraminidase activity in certain viruses. This dual functionality enhances its therapeutic potential against both cancer and viral infections .
The following table summarizes the biological activities of 3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine compared to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | Difluoromethyl at position 3 | Anticancer, Antiviral |
| 3-(methyl)-6-(phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | Methyl group at position 6 | Antimicrobial |
| 3-(chloromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | Chloromethyl instead of difluoromethyl | Anticancer |
| 3-(bromomethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | Bromomethyl group | Antitubercular |
This table illustrates the diverse biological activities associated with various derivatives of the triazolo-thiadiazine class.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that 3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine exhibited significant cytotoxic effects on leukemia cell lines. The compound was shown to induce apoptosis through caspase pathway modulation. In vivo experiments further confirmed its potential as an anticancer agent with minimal toxicity to normal cells.
Case Study 2: Antiviral Mechanism
Another investigation focused on the antiviral properties of this compound against influenza virus strains. The results indicated that it effectively inhibited viral replication by blocking neuraminidase activity. This suggests that the compound could serve as a lead for developing new antiviral therapies targeting similar mechanisms .
Mechanism of Action
The mechanism by which 3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine exerts its effects is primarily through interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of key enzymes in the metabolic pathways of microorganisms. In cancer research, it has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Physicochemical Properties
The substituents at positions 3 and 6 significantly alter physicochemical properties. A comparative table is provided below:
Notes:
- Lower molecular weight (204.2) may improve bioavailability relative to analogues like 5d (331.35) or PDE4 inhibitors (~460) .
Antimicrobial Activity:
- The target compound’s difluoromethyl group may enhance interactions with bacterial enzymes due to fluorine’s electronegativity, similar to 5c (dichlorophenyl derivative), which showed efficacy against pathogenic bacteria .
- Compounds with pyrazolyl substituents (e.g., ) exhibited superior antibacterial activity compared to ampicillin, suggesting that electron-withdrawing groups at position 3 improve potency .
Anticancer Activity:
- Methoxyphenyl-substituted triazolothiadiazines demonstrated antiproliferative effects against breast cancer cell lines (MCF-7, MDA-MB-231) via apoptosis induction . The target compound’s smaller size may enhance tumor penetration.
Enzyme Inhibition:
Stability and Metabolic Considerations
- The fully aromatic thiadiazine ring in the target compound contrasts with dihydro derivatives (e.g., 8a–d ), which are hydrogenated for increased stability. Aromaticity may confer resistance to metabolic degradation.
Biological Activity
The compound 3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS No. 832737-17-4) is a member of the triazolo-thiadiazine family, which has garnered attention due to its diverse biological activities. This article aims to compile and analyze the biological activity of this compound based on recent research findings.
- Molecular Formula : C₆H₆F₂N₄S
- Molecular Weight : 204.20 g/mol
- Structure : The compound features a triazole ring fused with a thiadiazine moiety, which is known for its potential pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of triazolo-thiadiazines exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. A recent study highlighted the synthesis of various derivatives and their biological evaluation against pathogenic bacteria, showcasing their broad-spectrum antimicrobial activity .
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. Specifically, it has shown activity as an α-glucosidase inhibitor , which is crucial for managing diabetes by delaying carbohydrate digestion and absorption. The mechanism of action involves competitive inhibition, where the compound binds to the enzyme's active site and prevents substrate interaction .
Anticancer Potential
Triazolo-thiadiazines have been investigated for their anticancer properties. Several studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific kinases involved in cell proliferation. The structural features of the triazole and thiadiazine rings are believed to contribute to their interaction with biological targets related to cancer progression .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological efficacy of triazolo-thiadiazines. Modifications in substituents on the triazole or thiadiazine rings can significantly influence their biological activities. For example:
- Substituent Variations : The introduction of different halogens or alkyl groups can enhance antimicrobial potency or alter enzyme inhibition profiles.
- Ring Modifications : Altering the nitrogen or sulfur positions within the rings may affect binding affinities and selectivity towards biological targets .
Case Studies
- Antimicrobial Evaluation : A study synthesized several derivatives of 3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine and tested them against various bacterial strains. Results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Enzyme Inhibition Mechanism : A detailed investigation into the mechanism of α-glucosidase inhibition revealed that compound 5o (a derivative) binds reversibly to the enzyme's active site, demonstrating a mixed inhibition pattern that could be beneficial for therapeutic applications in diabetes management .
Data Summary Table
Q & A
Q. What are the optimal synthetic routes for 3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves cyclocondensation of 4-amino-5-mercapto-1,2,4-triazole derivatives with difluoromethyl-containing ketones or bromides under reflux in ethanol or methanol. For example, phenacyl bromides react with triazole-thiol precursors in ethanol at 70–80°C for 2–4 hours, yielding triazolothiadiazines . Purity is validated via HPLC (>98%) and melting point analysis, while structural confirmation employs H NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and IR (C-F stretches at 1100–1200 cm) .
Q. How are spectroscopic and chromatographic techniques applied to characterize this compound?
- Methodological Answer :
- H NMR : Identifies substituent patterns; methyl groups appear as singlets (δ 2.3–2.5 ppm), while difluoromethyl groups show splitting due to coupling (δ 5.8–6.2 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., C-S bonds at 650–750 cm, triazole ring vibrations at 1500–1600 cm) .
- HPLC : Quantifies purity using C18 columns with acetonitrile/water mobile phases (retention time ~8–10 min) .
Q. What initial biological screening assays are recommended for evaluating its pharmacological potential?
- Methodological Answer :
- Antimicrobial Activity : Test via broth microdilution (MIC values against S. aureus, E. coli) .
- Anticancer Potential : Use MTT assays on cancer cell lines (e.g., MCF-7, MDA-MB-231) with IC calculations .
- Enzyme Inhibition : Assess PDE4 isoform inhibition using fluorescent cAMP/CGMP hydrolysis assays .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of triazolothiadiazine derivatives?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., -CF) at C-6 enhance antibacterial activity, while bulky aryl groups at C-3 improve PDE4 selectivity .
- Case Study : p-Chlorophenyl substitution at C-6 increased anticancer activity (45.44% mean growth inhibition in NCI-60 panel) compared to unsubstituted analogs .
- Data Table :
| Position | Substituent | Biological Activity (IC, μM) |
|---|---|---|
| C-3 | -CF | 0.12 (PDE4A inhibition) |
| C-6 | p-Cl-Ph | 1.8 (Anticancer) |
Q. What computational strategies are effective for predicting binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like 14α-demethylase (PDB: 3LD6) or PDE4A. Key interactions include hydrogen bonds with triazole N-atoms and hydrophobic contacts with difluoromethyl groups .
- MD Simulations : Validate stability of ligand-enzyme complexes (e.g., RMSD <2 Å over 100 ns) .
Q. How does crystallographic analysis inform structural and electronic properties?
- Methodological Answer : Single-crystal X-ray diffraction reveals non-planar triazolothiadiazine rings (dihedral angles ~10–15° with aryl substituents) and intermolecular interactions (e.g., C-H⋯N hydrogen bonds, π-π stacking with centroid distances ~3.5 Å) . These features correlate with solubility and membrane permeability .
Q. What mechanistic insights explain its enzyme inhibitory activity?
- Methodological Answer :
- PDE4 Inhibition : The triazole core chelates Mg in the enzyme’s active site, while the difluoromethyl group stabilizes hydrophobic pockets .
- Antifungal Action : Competitive inhibition of lanosterol 14α-demethylase via coordination to the heme iron .
Methodological Best Practices
- Synthetic Optimization : Use catalyst-free conditions (e.g., methanol at RT) for diastereoselective synthesis .
- Biological Assays : Include positive controls (e.g., ampicillin for antibacterial tests, rolipram for PDE4 assays) .
- Data Reproducibility : Validate spectral data against known analogs (e.g., compare H NMR shifts with 3-ethyl-6-aryl derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
